2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one
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Overview
Description
2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one is a heterocyclic compound that belongs to the class of pyrimido[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a benzothiazole ring, with a hydroxyl group at the 4-position and a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an amine or alcohol derivative.
Scientific Research Applications
2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-hydroxy-3-methyl-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one can be compared with other similar compounds, such as:
2-Arylbenzothiazoles: These compounds also contain a benzothiazole ring and exhibit similar biological activities.
Benzimidazoles: These compounds have a similar structure but with a benzimidazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-3-methylpyrimido[2,1-b][1,3]benzothiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2S/c1-6-9(14)12-11-13(10(6)15)7-4-2-3-5-8(7)16-11/h2-5,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPLYNHERLXKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N(C1=O)C3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26731569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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